2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate
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Overview
Description
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloropyrimidine.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction using a thiol derivative.
Octyl Chain Introduction: The octyl chain is attached through a series of alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenylthio group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thioethers.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it could inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Used in the synthesis of various bioactive compounds.
2,4,6-Trisubstituted Pyrimidines: Known for their pharmacological activities.
Uniqueness
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenylthio group, octyl chain, and carboxylate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22Cl2N2O2S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2,4-dichloro-6-phenylsulfanyloctyl) pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-2-17(26-18-6-4-3-5-7-18)9-15(20)8-16(21)12-25-19(24)14-10-22-13-23-11-14/h3-7,10-11,13,15-17H,2,8-9,12H2,1H3 |
InChI Key |
LVFIKOHPLLDQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC(COC(=O)C1=CN=CN=C1)Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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